LEI-401 (N-(cyclopropylmethyl)-6-[(3S)-3-hydroxy-1-pyrrolidinyl]-2-[(3S)-3-phenyl-1-piperidinyl]-4-pyrimidinecarboxamide) is a synthetically derived compound identified through structure-activity relationship (SAR) studies. [] It acts as a potent and selective inhibitor of NAPE-PLD, an enzyme responsible for the biosynthesis of N-acylethanolamines (NAEs). [] NAEs are a family of bioactive lipid mediators involved in various physiological processes, including pain, inflammation, and emotional regulation. [, ] LEI-401 has been shown to decrease NAEs in the brains of mice and modulate emotional behavior. [] As a pharmacological tool compound, LEI-401 allows researchers to investigate the function of NAPE-PLD both in vitro and in vivo. []
LEI-401 is a novel compound identified as a selective inhibitor of N-acylphosphatidylethanolamine phospholipase D, commonly referred to as NAPE-PLD. This enzyme plays a crucial role in the biosynthesis of N-acylethanolamines, a class of signaling lipids that includes the endocannabinoid anandamide. LEI-401 has been shown to modulate emotional behavior by affecting the hypothalamus-pituitary-adrenal axis and has implications for understanding the biological roles of N-acylethanolamines in the central nervous system .
LEI-401 was developed through research conducted at Leiden University and Leiden University Medical Center, with contributions from scientists including Mario Van Der Stelt. The compound emerged from high-throughput screening and structure-activity relationship studies aimed at identifying effective modulators of NAPE-PLD activity .
LEI-401 is classified as a small molecule inhibitor, specifically targeting the enzyme NAPE-PLD. Its chemical structure is defined as -cyclopropylmethyl)-2-(methyl(phenethyl)amino)-6-morpholinopyrimidine-4-carboxamide, with a molecular weight of approximately 396 Da and a calculated partition coefficient (c-log ) of 3.84 .
The synthesis of LEI-401 involved several key steps focused on optimizing its biological activity and physicochemical properties. Initial compound libraries were screened to identify potential inhibitors, leading to the selection of LEI-401 based on its favorable structure-activity relationship.
The synthesis process included:
The resulting compound demonstrated submicromolar activity against NAPE-PLD, with an inhibition constant () of 0.18 μM .
LEI-401 features a complex molecular structure characterized by:
The structural formula can be represented as follows:
The compound's three-dimensional conformation allows for effective binding to the active site of NAPE-PLD, which is crucial for its inhibitory action .
LEI-401 primarily acts as an inhibitor in biochemical assays assessing NAPE-PLD activity. It has been shown to reduce the formation of N-acylethanolamines from their phosphatidylethanolamine precursors in both in vitro and in vivo settings.
In experimental setups:
LEI-401 inhibits NAPE-PLD by binding to its active site, thereby preventing the hydrolysis of N-acylphosphatidylethanolamines into N-acylethanolamines. This inhibition alters lipid signaling pathways associated with emotional regulation and stress response.
In vivo studies indicated that administration of LEI-401 led to decreased levels of N-acylethanolamines in neuroblastoma cells and mouse brains. The compound's effects mimic those observed with cannabinoid receptor antagonists, suggesting a complex interplay between lipid signaling and emotional behavior .
Relevant data include:
These properties facilitate its use in biological assays and potential therapeutic applications .
LEI-401 serves as a critical tool in neuroscience research, particularly in studies examining:
Furthermore, it holds potential therapeutic implications for disorders related to dysregulated endocannabinoid signaling, such as anxiety and depression .
N-acylphosphatidylethanolamine phospholipase D (NAPE-PLD) is a zinc-dependent metallohydrolase that catalyzes the hydrolysis of N-acylphosphatidylethanolamines (NAPEs) to generate N-acylethanolamines (NAEs) and phosphatidic acid. This reaction represents the terminal and committed step in the biosynthesis of anandamide (N-arachidonoylethanolamine), the principal endogenous ligand for cannabinoid receptor type 1 (CB1) and cannabinoid receptor type 2 (CB2) receptors [2] [8]. The enzyme exhibits broad substrate specificity toward NAPEs bearing saturated (e.g., palmitoyl, stearoyl), monounsaturated (e.g., oleoyl), and polyunsaturated (e.g., arachidonoyl) N-acyl chains, though it demonstrates preferential catalytic efficiency for saturated N-acyl species [9].
NAPE-PLD functions as a membrane-associated homodimer with a distinctive metallo-β-lactamase fold that coordinates zinc ions essential for catalytic activity [2]. Its constitutive expression within the central nervous system positions it as a critical regulator of endocannabinoid tone, particularly in brain regions governing emotional processing and stress responses. Genetic ablation studies in mice have established that NAPE-PLD deficiency reduces basal brain levels of saturated and monounsaturated NAEs by approximately fivefold, while polyunsaturated NAEs (including anandamide) exhibit variable dependence on this enzyme due to parallel biosynthetic pathways [2] [5] [8]. This biochemical redundancy underscores the necessity for acute pharmacological intervention to delineate NAPE-PLD’s specific contributions to endocannabinoid signaling dynamics.
Table 1: Substrate Selectivity Profile of NAPE-PLD
N-acyl Group | Catalytic Efficiency (kcat/Km) | Primary Physiological NAE Product |
---|---|---|
Palmitoyl (C16:0) | High | Palmitoylethanolamide (PEA) |
Stearoyl (C18:0) | High | Stearoylethanolamide (SEA) |
Oleoyl (C18:1) | Moderate | Oleoylethanolamide (OEA) |
Arachidonoyl (C20:4) | Low | Anandamide (AEA) |
LEI-401 (chemical name: N-(Cyclopropylmethyl)-6-[(3S)-3-hydroxy-1-pyrrolidinyl]-2-[(3S)-3-phenyl-1-piperidinyl]-4-pyrimidinecarboxamide) is a first-in-class small molecule inhibitor exhibiting nanomolar affinity for NAPE-PLD. Its molecular structure (C24H31N5O2, MW 421.54 Da) incorporates three critical pharmacophores enabling selective target engagement: (1) a (S)-3-phenylpiperidine moiety providing hydrophobic interactions within the enzyme’s substrate channel; (2) a (S)-3-hydroxypyrrolidine group forming hydrogen bonds with catalytic residues; and (3) a cyclopropylmethyl carboxamide unit facilitating membrane penetration [1] [3] [6].
Structure-activity relationship (SAR) studies derived from the parent compound (Ki = 0.30 µM) revealed that enantiomeric configuration profoundly influences inhibitory potency. The (S)-3-phenylpiperidine analog (LEI-401) demonstrates a 3.5-fold greater affinity (Ki = 0.027 µM for human NAPE-PLD) than its (R)-enantiomer counterpart (Ki = 0.094 µM) [2] [6]. Similarly, replacement of the morpholine ring in the initial hit compound with (S)-3-hydroxypyrrolidine enhanced potency 3.5-fold while reducing lipophilicity (cLogP from 3.84 to 3.46), thereby improving central nervous system bioavailability [2] [3]. Competitive binding assays using recombinant human and murine NAPE-PLD confirmed LEI-401’s selectivity, showing no significant activity against cannabinoid receptors (CB1/CB2), fatty acid amide hydrolase (FAAH), monoacylglycerol lipase (MAGL), or other endocannabinoid-metabolizing enzymes [3] [6].
Table 2: Key Structure-Activity Relationship Findings in LEI-401 Development
Structural Modification | Ki (Human NAPE-PLD) | Effect vs. Parent Compound |
---|---|---|
Morpholine (Parent) | 0.30 µM | Reference |
(S)-3-Hydroxypyrrolidine | 0.086 µM | 3.5-fold improvement |
(S)-3-Phenylpiperidine | 0.027 µM | 11-fold improvement |
(R)-3-Phenylpiperidine | 0.094 µM | 3.2-fold reduction |
Kinetic characterization of LEI-401 establishes it as a potent reversible inhibitor with concentration-dependent suppression of NAPE-PLD activity. In vitro assays using membrane fractions from NAPE-PLD-transfected human embryonic kidney 293T (HEK293T) cells demonstrated dose-dependent inhibition of the fluorogenic substrate PED6 hydrolysis, yielding a half-maximal inhibitory concentration (IC50) of 0.86 µM [1] [4]. The inhibitor’s dissociation constant (Ki) was determined to be 27 nM for human NAPE-PLD using recombinant enzyme preparations, indicating tight target binding [1] [4].
Notably, LEI-401 exhibits species-dependent kinetics, with a 6.7-fold reduction in potency against murine NAPE-PLD (Ki = 0.18 µM) compared to the human ortholog [3] [6]. This divergence underscores structural variations in the enzyme’s active site between species. Ex vivo validation in mouse brain homogenates revealed that LEI-401 (0.04–20 µM) suppresses C17:0-NAE formation from synthetic C17:0-NAPE substrate in wild-type mice (IC50 = 0.86 µM), while showing no effect in homogenates from NAPE-PLD knockout mice [2] [9]. This confirms the inhibitor’s target specificity and its dependence on NAPE-PLD presence for pharmacological activity.
Table 3: Comparative Kinetic Parameters of LEI-401 Inhibition
Enzyme Source | Ki (µM) | IC50 (µM) | Assay System |
---|---|---|---|
Recombinant Human NAPE-PLD | 0.027 | 0.86 | HEK293T membranes |
Recombinant Murine NAPE-PLD | 0.18 | Not reported | HEK293T membranes |
Murine Brain Homogenates (WT) | Not reported | 0.86 | C17:0-NAPE hydrolysis |
Murine Brain Homogenates (KO) | Not reported | No inhibition | C17:0-NAPE hydrolysis |
Mechanistic studies in neuronal cell models further elucidated LEI-401’s temporal effects on lipid metabolism. In Neuro-2a neuroblastoma cells, LEI-401 (0.04–20 µM) reduced cellular levels of multiple NAEs—including anandamide, PEA, and OEA—within 30 minutes of exposure. Crucially, this reduction was absent in NAPE-PLD knockout cells, confirming on-target engagement [1] [2]. The rapid onset of action observed in cellular and in vivo systems (peak brain concentration at 1 hour post-intraperitoneal administration) aligns with LEI-401’s physicochemical properties, particularly its moderate lipophilicity (cLogP = 3.46) and molecular weight (<450 Da), which facilitate blood-brain barrier penetration and intracellular target access [3] [6]. These kinetic properties establish LEI-401 as a pivotal pharmacological tool for acute interrogation of NAPE-PLD function in intact biological systems.
CAS No.: 62968-45-0
CAS No.: 135333-27-6
CAS No.:
CAS No.: 67054-00-6
CAS No.: 210643-85-9
CAS No.: 591-81-1